molecular formula C15H10FN3O B14732606 n-(2-Fluorophenyl)quinoxaline-6-carboxamide CAS No. 5666-54-6

n-(2-Fluorophenyl)quinoxaline-6-carboxamide

Cat. No.: B14732606
CAS No.: 5666-54-6
M. Wt: 267.26 g/mol
InChI Key: LTQQUIMQHVHGQE-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the 2-fluorophenyl and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

N-(2-Fluorophenyl)quinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound has shown promise in preclinical studies for its antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A compound with anticancer properties.

    Levomycin: An antibiotic with a quinoxaline core.

    Carbadox: An antimicrobial agent used in animal feed.

Uniqueness

N-(2-Fluorophenyl)quinoxaline-6-carboxamide stands out due to its unique combination of a fluorophenyl group and a carboxamide moiety. This structural feature enhances its pharmacological profile, making it a versatile compound for various applications .

Properties

CAS No.

5666-54-6

Molecular Formula

C15H10FN3O

Molecular Weight

267.26 g/mol

IUPAC Name

N-(2-fluorophenyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C15H10FN3O/c16-11-3-1-2-4-12(11)19-15(20)10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)

InChI Key

LTQQUIMQHVHGQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)F

Origin of Product

United States

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